molecular formula C11H16Si B11951970 Allyldimethylphenylsilane

Allyldimethylphenylsilane

Cat. No.: B11951970
M. Wt: 176.33 g/mol
InChI Key: VYKLWEGAUSVCDK-UHFFFAOYSA-N
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Description

Allyldimethylphenylsilane is an organosilicon compound with the molecular formula C₁₁H₁₆Si. It is characterized by the presence of an allyl group (CH₂=CH-CH₂-), two methyl groups (CH₃), and a phenyl group (C₆H₅) attached to a silicon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in forming carbon-silicon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyldimethylphenylsilane can be synthesized through various methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the nickel-catalyzed reaction of allyl alcohols with silylzinc reagents, such as phenyldimethylsilylzinc chloride, which provides high yields and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale catalytic processes. The palladium-catalyzed silyl-Heck reaction is one such method, which allows for the efficient production of allylsilanes with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Allyldimethylphenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert this compound to simpler silanes.

    Substitution: The allyl group can participate in substitution reactions, forming new carbon-silicon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds with new carbon-silicon bonds.

Scientific Research Applications

Allyldimethylphenylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allyldimethylphenylsilane involves the formation of carbon-silicon bonds through various catalytic processes. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in the presence of catalysts such as palladium or nickel. This leads to the formation of new organosilicon compounds with diverse structures and properties .

Comparison with Similar Compounds

    Phenylsilane: Similar to allyldimethylphenylsilane but lacks the allyl group.

    Allyltrimethylsilane: Contains an allyl group and three methyl groups attached to silicon.

Uniqueness: this compound is unique due to the presence of both an allyl group and a phenyl group attached to the silicon atom. This combination imparts distinct reactivity and versatility, making it a valuable reagent in organic synthesis and industrial applications.

Properties

Molecular Formula

C11H16Si

Molecular Weight

176.33 g/mol

IUPAC Name

dimethyl-phenyl-prop-2-enylsilane

InChI

InChI=1S/C11H16Si/c1-4-10-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3

InChI Key

VYKLWEGAUSVCDK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC=C)C1=CC=CC=C1

Origin of Product

United States

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